2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5S/c19-18(20)27(24,25)16-4-2-1-3-13(16)17(23)21-10-14(22)11-5-6-15-12(9-11)7-8-26-15/h1-6,9,14,18,22H,7-8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPIYFUNTWAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide is a novel chemical entity with the molecular formula and a molecular weight of 397.39 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in oncology and pharmacology.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to 2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide. For instance, research on related benzofuran derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. These studies typically employ both 2D and 3D cell culture assays to evaluate the effectiveness of these compounds.
Case Study: Antitumor Efficacy
A study conducted on a series of synthesized compounds similar to our target compound revealed promising results:
- Cell Lines Tested : A549, HCC827, NCI-H358 (lung cancer)
- Assays Used : MTS cytotoxicity and BrdU proliferation assays
- Findings :
- Compounds exhibited higher cytotoxicity in 2D assays compared to 3D assays.
- IC50 values ranged from 6.26 μM to 20.46 μM across different cell lines, indicating moderate to high potency against tumor cells.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
These findings suggest that compounds with structural similarities to our target may possess significant antitumor activity, warranting further investigation into their mechanisms of action.
The proposed mechanism for the biological activity of compounds like 2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide involves interaction with DNA and inhibition of DNA-dependent enzymes. This interaction can lead to the disruption of cellular processes essential for cancer cell survival and proliferation.
Additional Biological Activities
Beyond antitumor effects, there is emerging evidence that compounds within this chemical class may exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, indicating a broader therapeutic potential.
Summary of Findings
- Antitumor Activity : Significant cytotoxic effects observed in multiple cancer cell lines.
- Mechanistic Insights : Binding to DNA and inhibition of key enzymes implicated in tumor growth.
- Potential for Broader Applications : Possible antimicrobial activity suggests additional therapeutic avenues.
Future Research Directions
Further studies are needed to:
- Optimize the chemical structure for enhanced selectivity and potency.
- Investigate the pharmacokinetics and bioavailability of the compound.
- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.
Comparison with Similar Compounds
Key Differences :
- The target compound lacks the diphenylacetamide and pyrrolidine groups present in darifenacin by-products.
- Its difluoromethyl sulfonyl group may enhance metabolic stability compared to the sulfonamide groups in darifenacin derivatives .
Benzamide Derivatives with Sulfonyl/Sulfonamide Groups
N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide ()
Comparison : The target compound’s dihydrobenzofuran and fluorinated sulfonyl groups may confer distinct solubility and bioavailability compared to the benzimidazole -linked sulfonamide in .
Pesticide-Related Benzamides ()
| Compound Name | Substituents | Molecular Formula | Application |
|---|---|---|---|
| Etobenzanid | - N-(2,3-Dichlorophenyl) - 4-(Ethoxymethoxy) |
C₁₆H₁₅Cl₂NO₃ | Herbicide |
| Sulfentrazone | - N-(2,4-Dichloro-5-(difluoromethyl-triazolyl)phenyl) - Methanesulfonamide |
C₁₁H₁₀Cl₂F₂N₄O₃S | Herbicide |
| Target Compound | - Difluoromethyl sulfonyl - Dihydrobenzofuran-hydroxyethyl |
C₁₈H₁₇F₂NO₅S | Unknown (structural similarity to pesticides) |
Key Insight : The target compound’s fluorinated sulfonyl group aligns with agrochemical design trends (e.g., sulfentrazone), but its dihydrobenzofuran moiety distinguishes it from chlorinated aromatic pesticides .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
- Halogen-rich structure (Br, F, Cl) and trifluoropropoxy group.
- Molecular formula: C₁₇H₁₀BrClF₅NO₂.
- Contrasts with the target compound’s non-halogenated dihydrobenzofuran and hydroxyethyl chain .
(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide ()
- Features a triazole ring and dibenzylamino group.
- Molecular formula: C₃₆H₃₄N₈O₃.
- The target compound’s simpler substituents (dihydrobenzofuran vs. triazole) may reduce synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
